N-(4-CHLOROPHENYL)-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE
Description
N-(4-Chlorophenyl)-2-({5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetamide is a synthetic small molecule featuring a triazinoindole core linked to a chlorophenyl-substituted acetamide via a sulfur atom. This compound belongs to a class of derivatives designed for protein-targeted drug discovery, with structural modifications aimed at optimizing binding affinity and pharmacokinetic properties . Its synthesis involves coupling 2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetic acid with 4-chloroaniline using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DMAP (4-Dimethylaminopyridine) in NMP (N-Methyl-2-pyrrolidone) . The final product is purified via column chromatography (petroleum ether/EtOAc gradients) and validated by LCMS and NMR, achieving ≥95% purity in analogous compounds .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5OS/c1-24-14-5-3-2-4-13(14)16-17(24)21-18(23-22-16)26-10-15(25)20-12-8-6-11(19)7-9-12/h2-9H,10H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNHFSZGYZDJAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Chlorophenyl)-2-({5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C18H14ClN5OS
- Molecular Weight : 383.86 g/mol
The structure features a chlorophenyl group and a triazinoindole moiety linked by a sulfanyl acetamide group. This unique combination suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including the formation of the triazinoindole core followed by sulfanylation and acetamidation. Specific synthetic routes are often detailed in research articles focusing on related compounds.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
-
Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular redox balance.
Cell Line IC50 (μM) HepG2 14.7 MCF-7 27
Antioxidant Activity
The compound's antioxidant properties have been evaluated using several assays:
- DPPH Assay : Demonstrated radical scavenging capabilities comparable to standard antioxidants.
- ABTS Assay : Showed significant reduction in ABTS radical cation, indicating effective antioxidant activity.
The proposed mechanism of action involves the modulation of reactive oxygen species (ROS) levels within cells. Compounds with similar structures have been shown to interact with thioredoxin reductase (TrxR), leading to increased oxidative stress in cancer cells while sparing normal cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Study on Organoselenium Compounds : A study highlighted the GPx-like activity of organoselenium derivatives, suggesting that similar mechanisms could be at play for this compound .
- Cytotoxicity Assays : In vitro assays have shown that derivatives exhibit selective cytotoxicity against cancer cell lines while maintaining lower toxicity towards normal cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader series of triazinoindole-acetamide derivatives. Key structural analogs and their distinguishing features are outlined below:
Substituent Variations on the Aromatic Ring
- N-(4-Cyanomethylphenyl) Analog (Compound 23): Incorporates a cyanomethyl group at the para position of the phenyl ring. This polar substituent enhances solubility but may reduce membrane permeability compared to the chloro-substituted derivative .
- However, this modification reduces synthetic yield (95% purity, exact yield unspecified) compared to simpler halogenated analogs .
- Both chloro- and bromo-substituted analogs exhibit comparable purity (95%) .
Modifications to the Triazinoindole Core
- 8-Bromo-Substituted Derivatives (Compounds 25, 27) : Bromination at the indole’s 8-position introduces steric hindrance and electronic effects, which may influence interactions with hydrophobic protein pockets. These derivatives require additional synthetic steps, reducing overall yield (e.g., 27% yield for Compound 43, a related N-methyl variant) .
N-Methylation of the Acetamide (Compound 43)
N-(4-Chlorophenyl)-N-methyl-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide introduces a methyl group on the acetamide nitrogen. This modification reduces conformational flexibility and alters hydrogen-bonding capacity, as evidenced by distinct $ ^1H $ NMR shifts (e.g., δ 3.23 ppm for N-CH$ _3 $) . Despite a lower synthetic yield (28%), it retains 95% purity, suggesting robustness in purification protocols .
Research Findings and Implications
Synthetic Efficiency: Chloro- and bromo-substituted derivatives exhibit higher synthetic efficiency compared to bulkier analogs (e.g., phenoxy-substituted Compound 24), likely due to reduced steric hindrance during coupling .
Purity Consistency : All analogs achieve ≥95% purity via silica gel chromatography, underscoring the reliability of the tert-butyl ester intermediate strategy for thioacetic acid generation .
Structural-Activity Trends : While biological data are absent in the provided evidence, the consistent purity and modular synthesis suggest that halogenated derivatives (e.g., chloro, bromo) are prioritized for further pharmacological evaluation due to their balanced electronic and steric profiles .
Q & A
Q. What are the key considerations in designing a multi-step synthesis protocol for this compound?
The synthesis typically involves nucleophilic substitution reactions, where the sulfanyl group is introduced via thiol-disulfide exchange or coupling reactions. Critical parameters include solvent choice (e.g., dioxane or ethanol), temperature control (20–25°C for acyl chloride addition), and purification methods (e.g., recrystallization from ethanol-DMF mixtures). Triethylamine is often used as a base to neutralize HCl byproducts during chloroacetyl chloride reactions .
Q. How can researchers confirm structural integrity and purity during synthesis?
Advanced spectroscopic techniques are essential:
- 1H NMR : Peaks at δ ~13.30 ppm (NH of amide) and δ ~7.58 ppm (aromatic protons) confirm backbone structure .
- HPLC : Monitors reaction progress and purity (>95% purity threshold recommended for biological assays) .
- Mass spectrometry : Validates molecular weight and detects impurities .
Q. What preliminary assays are used to evaluate biological activity?
Initial screening often employs in vitro models:
- Anti-inflammatory activity : Formalin-induced edema in rodents (measuring paw volume reduction) .
- Antimicrobial assays : Disk diffusion against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
SAR studies focus on modifying substituents:
- Chlorophenyl group : Replacement with fluorophenyl or methoxyphenyl groups alters lipophilicity and target binding .
- Triazinoindole core : Methyl substitution at position 5 enhances metabolic stability compared to ethyl or propyl analogs .
- Quantitative SAR (QSAR) models using DFT calculations predict electronic effects on binding affinity .
Q. What strategies resolve contradictions in biological data across studies?
Discrepancies in IC50 values or efficacy may arise from:
- Assay variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) .
- Solubility differences : Use DMSO with ≤0.1% concentration to avoid solvent interference .
- Metabolic stability : Compare hepatic microsome half-lives across species (rat vs. human) .
Q. How can reaction conditions be optimized for scalable synthesis?
Key optimizations include:
- Catalyst screening : Pd/C or Ni catalysts for Suzuki-Miyaura coupling of aryl halides .
- Flow chemistry : Continuous reactors improve yield (>80%) and reduce byproducts .
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) for eco-friendly processing .
Q. What mechanistic insights explain its interaction with biological targets?
Computational and experimental approaches are combined:
- Molecular docking : Identifies potential binding to COX-2 (anti-inflammatory) or topoisomerase II (anticancer) .
- Fluorescence quenching : Measures binding constants with serum albumin to assess pharmacokinetics .
- Kinetic studies : Stopped-flow spectroscopy tracks enzyme inhibition rates (e.g., acetylcholinesterase) .
Methodological Challenges and Solutions
Q. How to address low yields in sulfanyl-acetamide coupling reactions?
- Problem : Thiol oxidation reduces coupling efficiency.
- Solution : Use inert atmosphere (N2/Ar) and reducing agents (e.g., TCEP) to stabilize thiol intermediates .
Q. What analytical methods distinguish amine/imine tautomers in the triazinoindole core?
- Variable-temperature NMR : Chemical shift changes at 10–40°C confirm tautomeric equilibrium .
- IR spectroscopy : N-H stretching frequencies (~3300 cm⁻¹ for amine vs. ~1600 cm⁻¹ for imine) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
